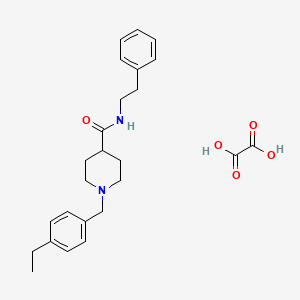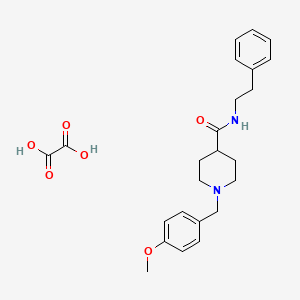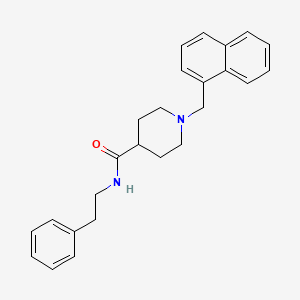
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Overview
Description
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Laboratories. U-47700 is a potent analgesic, which means that it has the ability to relieve pain. It has also been found to have sedative and euphoric effects, which has led to its abuse in recent years.
Mechanism of Action
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating the analgesic effects of opioids. It also acts on the kappa-opioid receptors, which are responsible for mediating the sedative and euphoric effects of opioids.
Biochemical and Physiological Effects:
This compound has been found to have similar biochemical and physiological effects to other opioids, including morphine. It has been found to increase the release of dopamine in the brain, which is responsible for the euphoric effects of the drug. It has also been found to decrease the release of norepinephrine and serotonin, which are responsible for the sedative effects of the drug.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent analgesic, which makes it useful for studying the mechanisms of pain relief. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has several limitations for use in lab experiments. It has a high potential for abuse, which may make it difficult to control in a lab setting. It also has a narrow therapeutic index, which means that the difference between a therapeutic dose and a lethal dose is small.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide. One area of research is to study the long-term effects of this compound use, including its potential for addiction and withdrawal. Another area of research is to study the effects of this compound on different populations, such as children and the elderly. Additionally, research could be conducted to develop new opioids that have similar analgesic effects but with a lower potential for abuse and addiction.
Scientific Research Applications
1-(2,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent analgesic, with a potency similar to that of morphine. It has also been found to have sedative and euphoric effects, which has led to its abuse in recent years.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-9-8-20(22(16-21)28-2)17-25-14-11-19(12-15-25)23(26)24-13-10-18-6-4-3-5-7-18/h3-9,16,19H,10-15,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIDDDTYFBOIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(benzyloxy)benzyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949752.png)












